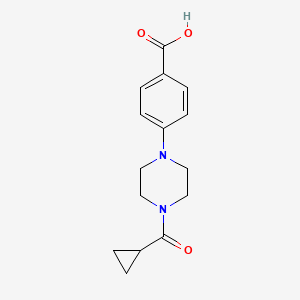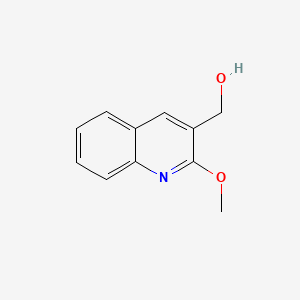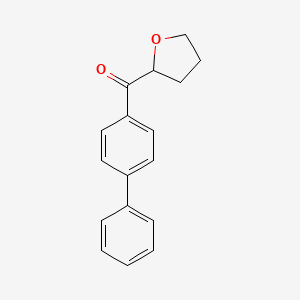
2-(4-Phenylbenzoyl)oxolane
Overview
Description
2-(4-Phenylbenzoyl)oxolane, also known as PBO or benzoyl-phenyl-oxolane, is an organic compound . It has a molecular weight of 252.31 . The IUPAC name for this compound is [1,1’-biphenyl]-4-yl (tetrahydro-2-furanyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(4-Phenylbenzoyl)oxolane is 1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(4-Phenylbenzoyl)oxolane is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Catalytic Applications : A study by (Wang et al., 2010) describes a palladium-catalyzed intermolecular formal [4 + 2] annulation of 2-phenylbenzoic acids with alkynes. This process is significant for synthesizing phenanthrene derivatives, highlighting the utility of 2-(4-Phenylbenzoyl)oxolane in catalysis and organic synthesis.
Material Science and Corrosion Inhibition : The research by (Ehsani et al., 2014) explored the inhibitory action of a related compound on the corrosion of aluminum alloy in acidic medium. This study is relevant for understanding how derivatives of 2-(4-Phenylbenzoyl)oxolane can be applied in material science, particularly in corrosion protection.
Synthesis of Heterocyclic Compounds : The synthesis of benzimidazoles in high-temperature water, investigated by (Dudd et al., 2003), is another application. This research emphasizes the potential of 2-(4-Phenylbenzoyl)oxolane derivatives in creating diverse heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Electrochemical Investigations : A study on the electrochemical behavior of related compounds by (Subhan et al., 2015) provides insights into the redox properties of 2-(4-Phenylbenzoyl)oxolane derivatives. This is essential for applications in sensors and electronic devices.
Pharmaceutical Research : The synthesis of new compounds with potential pharmaceutical applications, as explored by (Wei et al., 2010), is another area where 2-(4-Phenylbenzoyl)oxolane derivatives are relevant. This research highlights their importance in developing new therapeutic agents.
Chemical Sensing Technologies : Zhu et al. (2006) investigated the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, which can guide the design of future chemosensing technologies based on similar scaffolds, potentially including those derived from 2-(4-Phenylbenzoyl)oxolane (Zhu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
oxolan-2-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDSCOPKNEHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylbenzoyl)oxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)
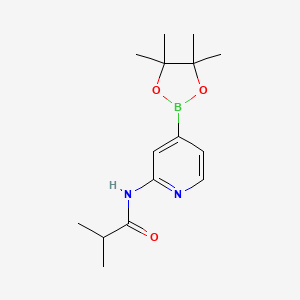
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)
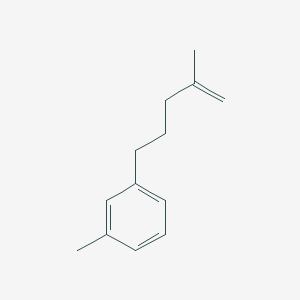
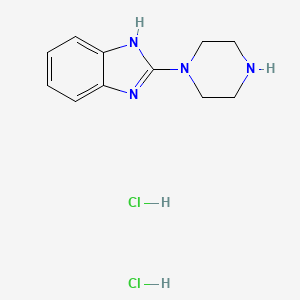

![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
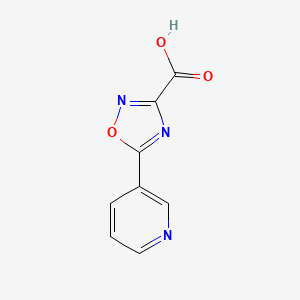
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)
![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)
